molecular formula C13H17NO2 B8463464 N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide

N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide

Cat. No.: B8463464
M. Wt: 219.28 g/mol
InChI Key: UOBXADQDGUWLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[3-(3-methylbut-3-enoxy)phenyl]acetamide

InChI

InChI=1S/C13H17NO2/c1-10(2)7-8-16-13-6-4-5-12(9-13)14-11(3)15/h4-6,9H,1,7-8H2,2-3H3,(H,14,15)

InChI Key

UOBXADQDGUWLQN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of the mixture of N-(3-hydroxy-phenyl)-acetamide and acetic acid 3-formylamino-phenyl ester (18.12 g, 0.12 mol), 3-methyl-but-3-en-1-ol (8.6 g, 0.1 mol), DEAD (87 g, 0.2 mol) and Ph3P (31.44 g, 0.12 mol) in benzene (250 mL) was heated at reflux overnight and then cooled to room temperature. The reaction mixture was poured into water and the organic layer was separated. The aqueous phase was extracted with EtOAc (300×3 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide (11 g, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 3-formylamino-phenyl ester
Quantity
18.12 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
31.44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of the mixture of N-(3-hydroxy-phenyl)-acetamide and acetic acid 3-fonnylamino-phenyl ester (18.12 g, 0.12 mol), 3-methyl-but-3-en-1-ol (8.6 g, 0.1 mol), DEAD (87 g, 0.2 mol) and Ph3P (31.44 g, 0.12 mol) in benzene (250 mL) was heated at reflux overnight and then cooled to room temperature. The reaction mixture was poured into water and the organic layer was separated. The aqueous phase was extracted with EtOAc (300×3 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide (11 g, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetic acid 3-fonnylamino-phenyl ester
Quantity
18.12 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
31.44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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